molecular formula C10H10N2O2 B13042364 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

Cat. No.: B13042364
M. Wt: 190.20 g/mol
InChI Key: GKCINIYZKMKDMH-UHFFFAOYSA-N
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Description

2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 1-position and an acetic acid moiety at the 3-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry. The compound has been synthesized via methods involving bromination, esterification, and hydrolysis, as described in several synthetic protocols . Its role as a precursor in the development of kinase inhibitors and receptor antagonists highlights its importance in drug discovery .

Key physicochemical properties include:

  • Molecular Formula: C₁₀H₁₀N₂O₂
  • Molecular Weight: 190.20 g/mol (unprotonated form)
  • Functional Groups: Carboxylic acid (enhances solubility), methyl-substituted nitrogen (improves metabolic stability) .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-7(5-9(13)14)8-3-2-4-11-10(8)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

GKCINIYZKMKDMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)

  • Structure : Nitrogen atoms at positions 2 and 3 of the pyridine ring, with a carboxylic acid at position 2.
  • Synthesis : Prepared via NaOH-mediated hydrolysis of esters, yielding 71–95% .
  • Key Differences : The [2,3-c] isomer exhibits altered electronic properties due to nitrogen positioning, reducing kinase inhibition compared to [2,3-b] analogues .

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic Acid

  • Structure : Lacks the 1-methyl group, leading to reduced metabolic stability.
  • Properties : Lower molecular weight (176.17 g/mol) and higher solubility in polar solvents .
  • Applications : Less potent in receptor binding assays due to unsubstituted nitrogen .

Derivatives with Modified Substituents

Fevipiprant (NVP-QAW039)

  • Structure : 2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.
  • Key Features : Addition of sulfonyl and trifluoromethyl groups enhances DP2 receptor antagonism and pharmacokinetics.
  • Activity : 10-fold higher potency than earlier analogues (e.g., NVP-QAV680) due to prolonged receptor residence time .
  • Clinical Relevance : Approved for severe asthma, demonstrating improved lung function and safety .

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structure : Chlorine substituent at position 5 and carboxylic acid at position 3.
  • Properties : Increased lipophilicity (ClogP = 1.2) compared to the methylated analogue (ClogP = 0.8), affecting blood-brain barrier penetration .

Ester and Amide Derivatives

Ethyl 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

  • Structure : Oxoacetate ester replaces the acetic acid group.
  • Synthesis : Prepared via oxalyl chloride-mediated esterification (62–73% yield) .
  • Utility: Intermediate for methanone derivatives in kinase inhibitor synthesis .

2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-[3-(1-methyl-1H-indol-3-yl)-oxadiazol-5-yl]-methanones (6a–f)

  • Structure: Methanone linker introduces rigidity, improving CDK1 inhibition (IC₅₀ = 0.8–2.1 µM) .
  • Applications : Demonstrated cytotoxic effects in pancreatic cancer cells .

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Application Reference ID
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Pyrrolo[2,3-b]pyridine 1-Methyl, 3-acetic acid 190.20 Kinase inhibitor intermediate
Fevipiprant (NVP-QAW039) Pyrrolo[2,3-b]pyridine 2-Methyl, 4-(methylsulfonyl)-2-(trifluoromethyl)benzyl 358.42 DP2 antagonist (asthma)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine 5-Chloro, 3-carboxylic acid 196.58 Preclinical antitumor candidate
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine 2-Carboxylic acid 162.14 Weak kinase inhibition

Biological Activity

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a derivative of pyrrolo[2,3-b]pyridine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol

Recent studies suggest that compounds in the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action, particularly in cancer therapy and antimicrobial activity. The biological activity can be attributed to their interactions with specific cellular pathways.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, one study demonstrated that related compounds exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values ranging from 7 to 712 nM across different FGFR isoforms .

Antimicrobial Activity

In another study focused on Mycobacterium tuberculosis, it was found that certain analogs containing the pyrrolo[2,3-b]pyridine structure were inactive against the pathogen . However, the exploration of structural modifications continues to reveal potential leads for antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Anticancer Study Identified potent FGFR inhibitors; compound 4h showed significant anti-proliferative effects on breast cancer cells.
Tuberculosis Study Analyzed a library of compounds; pyrrolo[2,3-b]pyridine derivatives showed varied activity against M. tuberculosis.
Structure-Activity Relationship (SAR) Highlighted the importance of specific substituents in enhancing biological activity; compounds with aromatic groups at certain positions exhibited improved efficacy.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that the presence and position of substituents on the pyrrolo[2,3-b]pyridine scaffold significantly influence biological activity. For instance:

  • Aromatic Substituents : Compounds with aromatic groups at specific positions demonstrated enhanced anticancer properties.
  • Chiral Centers : The configuration at chiral centers was shown to impact antiproliferative activity in cancer cell lines.

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